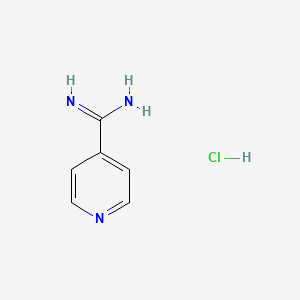

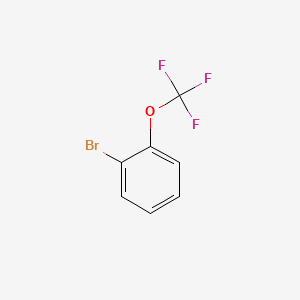

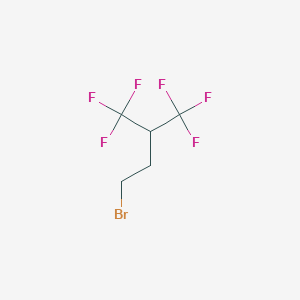

![molecular formula C10H9N5S B1272895 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine CAS No. 712293-71-5](/img/structure/B1272895.png)

2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have been studied for their potential biological activities. For instance, some derivatives have shown antifungal activities and antitubercular activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves various methods . One proposed synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles is characterized by a triazole ring fused with a thiadiazole ring . The specific structure of “2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine” would include these rings along with a phenylamine group.

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles can vary depending on the specific compound and conditions. For instance, compounds reacted with ethyl chloroacetate in the presence of acetone and potassium carbonate to give ethyl [4-(thioalkyl)phenoxy] acetates .

Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are recognized for their therapeutic potential. The unique structure of 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine may offer high chemical stability and the ability to form non-covalent bonds with enzymes and receptors . This can lead to a broad spectrum of biological activities, making it a valuable scaffold for drug discovery. Potential applications include:

- Antimicrobial Agents : Triazole derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Agents : The structural similarity to amide bonds allows triazole derivatives to interact with biological targets, potentially leading to the development of novel anticancer drugs .

- Antiviral Drugs : Given their ability to form hydrogen bonds, triazole derivatives could be used to create antiviral medications, possibly effective against a range of viruses .

Organic Synthesis

The triazole ring system in 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine can serve as a versatile intermediate in organic synthesis. Its applications include:

- Click Chemistry : Utilized in the rapid synthesis of diverse organic compounds, the triazole core can facilitate the creation of complex molecules with high specificity .

- Catalysis : Triazole derivatives can act as catalysts in various chemical reactions due to their stable and reactive nature .

Supramolecular Chemistry

The triazole derivatives’ ability to engage in hydrogen bonding makes them suitable for designing supramolecular structures. They can be used in:

- Molecular Recognition : The compound could be part of systems that selectively recognize and bind specific substrates or ions .

- Self-Assembly : Triazole derivatives can be building blocks for self-assembling materials with potential applications in nanotechnology .

Polymer Chemistry

In polymer chemistry, the triazole ring can impart desirable properties to polymers, such as:

- Thermal Stability : Polymers incorporating triazole units may exhibit enhanced thermal stability .

- Mechanical Strength : The robustness of the triazole ring can contribute to the mechanical strength of polymers .

Chemical Biology

Triazole derivatives like 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine can be used in chemical biology for:

- Bioconjugation : They can be used to link biomolecules together, aiding in the study of biological processes .

- Fluorescent Imaging : Due to their electronic properties, triazole derivatives can be part of fluorescent probes for imaging in biological systems .

Materials Science

The compound’s inherent properties make it suitable for applications in materials science, such as:

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a highly promising therapeutic target .

Mode of Action

The compound interacts with its target, Mt SD, by inhibiting its activity . This interaction results in the disruption of the biosynthesis of the chorismate end product, which is essential for the survival of certain pathogens .

Biochemical Pathways

The compound affects the shikimate pathway , specifically the conversion process catalyzed by shikimate dehydrogenase . The inhibition of this enzyme disrupts the production of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds .

Result of Action

The primary result of the compound’s action is the inhibition of the growth of certain pathogens, such as Mycobacterium tuberculosis . By inhibiting Mt SD, the compound disrupts the biosynthesis of essential compounds, leading to the inhibition of the pathogen’s growth .

Propiedades

IUPAC Name |

2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNHSCYSLHVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387995 |

Source

|

| Record name | AG-G-78842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

712293-71-5 |

Source

|

| Record name | AG-G-78842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

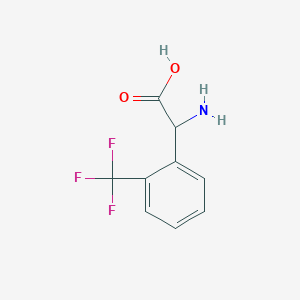

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)